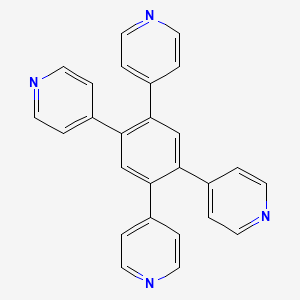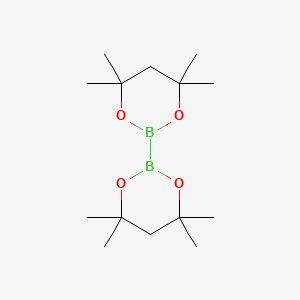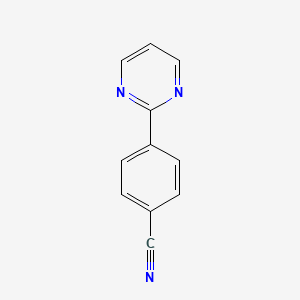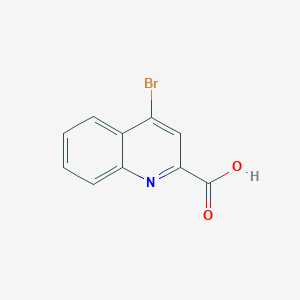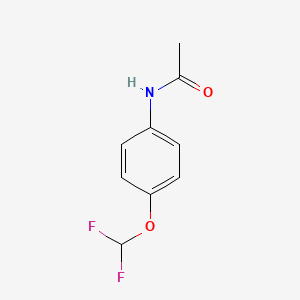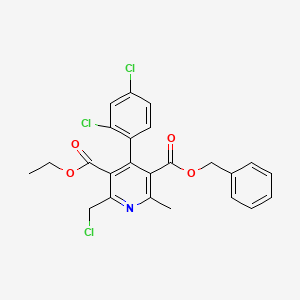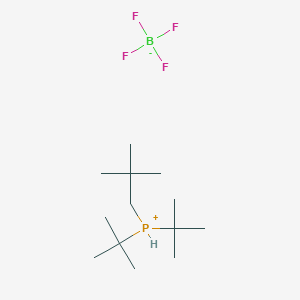
Di-tert-butyl(neopentyl)phosphoniumtetrafluoroborat
Übersicht
Beschreibung
Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate (CAS Number: 886059-84-3) is a neopentylphosphine ligand . Its empirical formula is C13H30BF4P , and its molecular weight is 304.16 g/mol . This compound is commonly used in various chemical reactions due to its unique properties.
Synthesis Analysis
Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate can be synthesized by reacting Di-tert-butylchlorophosphane with NEOPENTYLMAGNESIUM CHLORIDE . The specific synthetic pathway involves the substitution of chlorine atoms with tetrafluoroborate ions.
Molecular Structure Analysis
The molecular structure of Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate consists of a central phosphorus atom bonded to four tert-butyl groups and a tetrafluoroborate anion. The bulky tert-butyl groups provide steric hindrance, affecting its reactivity and stability .
Chemical Reactions Analysis
This compound serves as a cocatalyst in palladium-catalyzed Kumada couplings . Notably, it has been found to be superior to tris(tert-butyl)phosphine in palladium-catalyzed aminations of aryl bromides and chlorides .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Buchwald-Hartwig-Kreuzkupplung
Diese Verbindung eignet sich für die Buchwald-Hartwig-Kreuzkupplung . Diese Reaktion ist ein leistungsstarkes Werkzeug zur Bildung von Kohlenstoff-Stickstoff- und Kohlenstoff-Sauerstoff-Bindungen, die in Pharmazeutika und biologisch aktiven Verbindungen weit verbreitet sind.
Heck-Reaktion
Sie wird auch in der Heck-Reaktion verwendet , einer palladiumkatalysierten Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion. Die Heck-Reaktion wird in der organischen Chemie häufig zur Synthese komplexer Moleküle aus einfacheren Vorstufen eingesetzt.
Hiyama-Kupplung
Die Hiyama-Kupplungsreaktion, die Kohlenstoff-Kohlenstoff-Bindungen bildet, kann ebenfalls durch diese Verbindung gefördert werden . Diese Reaktion ist besonders nützlich bei der Synthese komplexer organischer Moleküle.
Negishi-Kupplung
Diese Verbindung eignet sich für die Negishi-Kupplungsreaktion , eine weitere leistungsstarke Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Diese Reaktion wird häufig bei der Synthese von Naturstoffen und Pharmazeutika eingesetzt.
Sonogashira-Kupplung
Die Sonogashira-Kupplungsreaktion, die Kohlenstoff-Kohlenstoff-Bindungen zwischen Arylhalogeniden und terminalen Alkinen bildet, kann ebenfalls durch diese Verbindung gefördert werden . Diese Reaktion wird häufig bei der Synthese von konjugierten Enynen eingesetzt, die in der Materialwissenschaft und in Pharmazeutika wichtig sind.
Stille-Kupplung
Diese Verbindung eignet sich für die Stille-Kupplungsreaktion , eine leistungsstarke Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Diese Reaktion wird häufig bei der Synthese komplexer organischer Moleküle eingesetzt, darunter Naturstoffe und Pharmazeutika.
Suzuki-Miyaura-Kupplung
Die Suzuki-Miyaura-Kupplungsreaktion, die Kohlenstoff-Kohlenstoff-Bindungen bildet, kann ebenfalls durch diese Verbindung gefördert werden . Diese Reaktion wird häufig bei der Synthese von Biarylen eingesetzt, die in der Materialwissenschaft und in Pharmazeutika wichtig sind.
Palladium-katalysierte Borylierung
Diese Verbindung kann auch bei der palladiumkatalysierten Borylierung von primären Alkyl-Elektrophilen (Bromiden, Iodiden oder Tosylaten) unter Verwendung von Bis(pinacolato)diboron oder Bis(neopentylglycolato)diboron als Borquelle eingesetzt werden . Das Phosphoniumsalz wird für die Pd-katalysierte Kreuzkupplungsreaktion verwendet .
Wirkmechanismus
Target of Action
Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate, also known as Di-tert-butylneopentylphosphonium tetrafluoroborate, primarily targets palladium in catalytic reactions . It acts as a ligand, binding to the palladium to facilitate various types of cross-coupling reactions .
Mode of Action
The compound interacts with its target, palladium, by forming a complex that enhances the efficiency of the catalytic process . This interaction results in an increase in the rate of the reaction and the yield of the desired product .
Biochemical Pathways
Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate affects the pathway of palladium-catalyzed cross-coupling reactions . These reactions are crucial in the synthesis of various organic compounds. The downstream effects include the formation of carbon-carbon and carbon-heteroatom bonds, which are key steps in the synthesis of many complex organic molecules .
Pharmacokinetics
Its impact on bioavailability is significant in the context of chemical reactions, as it increases the efficiency and yield of the reactions it catalyzes .
Result of Action
The molecular effect of Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate’s action is the formation of new carbon-carbon and carbon-heteroatom bonds . On a cellular level, this can lead to the synthesis of new organic compounds, given the right conditions .
Action Environment
The action, efficacy, and stability of Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate can be influenced by various environmental factors. These include the presence of other reactants, the temperature, and the pH of the reaction environment . For example, the compound is typically stored under nitrogen and protected from light to maintain its stability .
Eigenschaften
IUPAC Name |
ditert-butyl(2,2-dimethylpropyl)phosphanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29P.BF4/c1-11(2,3)10-14(12(4,5)6)13(7,8)9;2-1(3,4)5/h10H2,1-9H3;/q;-1/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNPUGYQGIWNRI-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)C[PH+](C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30BF4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584812 | |
| Record name | Di-tert-butyl(2,2-dimethylpropyl)phosphanium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886059-84-3 | |
| Record name | Di-tert-butyl(2,2-dimethylpropyl)phosphanium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 886059-84-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl furo[3,2-b]pyridine-6-carboxylate](/img/structure/B1591001.png)
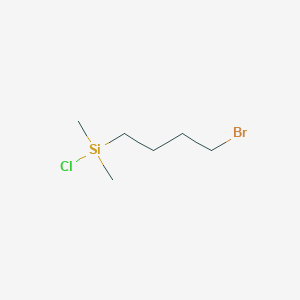
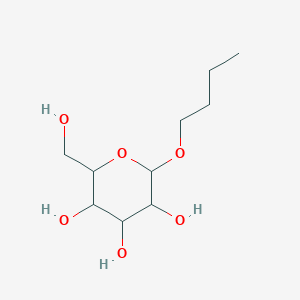
![4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1591004.png)




